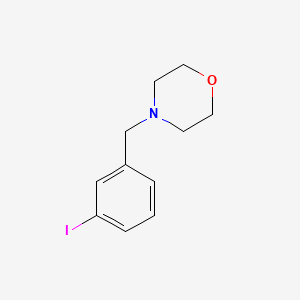

4-(3-Iodobenzyl)morpholine

Descripción general

Descripción

4-(3-Iodobenzyl)morpholine is an organic compound with the molecular formula C₁₁H₁₄INO. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-iodobenzyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodobenzyl)morpholine typically involves the reaction of morpholine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Sonogashira Coupling

4-(3-Iodobenzyl)morpholine undergoes Sonogashira coupling with terminal alkynes to form aryl alkyne derivatives. This reaction is critical for introducing carbon-carbon triple bonds into the morpholine scaffold.

Example Reaction

this compound reacts with trimethylsilyl (TMS)-acetylene under desilylation conditions, followed by coupling, to yield diphenylacetylene derivatives .

Key Conditions

-

Base: Potassium carbonate or triethylamine.

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: 80–100°C.

Mechanistic Insight

The iodine atom acts as a leaving group, enabling oxidative addition of the Pd catalyst to the aryl iodide. Subsequent transmetallation with the alkyne and reductive elimination yield the coupled product .

Aminocarbonylation

Pd-catalyzed aminocarbonylation with carbon monoxide (CO) and amines converts the aryl iodide into amides. This reaction is valuable for late-stage functionalization in drug discovery .

Example Reaction

this compound reacts with CO and morpholine under visible-light-mediated conditions to form N-morpholinoamide derivatives .

Optimized Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Solvent: Benzene/water (9:1) or 2-methyltetrahydrofuran (2-MeTHF).

-

Light Source: Blue LEDs (450 nm).

Table 1: Representative Yields for Aminocarbonylation

| Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| Cyclohexyl iodide | Morpholine | Cyclohexyl(morpholino)methanone | 70 |

| 1-Iodoadamantane | Morpholine | Adamantyl(morpholino)methanone | 41 |

Epoxide Ring-Opening and Cyclization

This compound participates in Lewis acid-induced epoxide ring-opening reactions followed by cyclization to form heterocyclic compounds.

Example Pathway

-

Step 1 : Epoxide ring-opening with chiral methyl glycidate.

-

Step 2 : Cyclization using bromoacetyl bromide or carbonyl diimidazole (CDI) to yield morpholin-3-one or oxazolidinone derivatives .

Table 2: Biological Activity of Derived Compounds

| Compound | Target Enzyme (IC₅₀) | MIC (E. coli KAM3) |

|---|---|---|

| Oxazolidinone (S)-14 | LpxC (0.5 µM) | 4 µg/mL |

| Imidazolidinone 16 | LpxC (1.2 µM) | 8 µg/mL |

Computational Insights

DFT studies on analogous morpholine catalysts reveal that:

-

The carboxylic acid group in the catalyst is crucial for enantioselective proton transfer during Michael additions .

-

Transition states (e.g., TS2 ) exhibit ΔΔG‡ differences of 3–5 kcal/mol, favoring kinetically controlled (2R,3S) products .

Synthetic Challenges

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-Iodobenzyl)morpholine serves as a crucial building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structure allows for modifications that can enhance biological activity and selectivity for specific targets.

- Case Study : In studies focusing on PI3K/MEK inhibitors, derivatives of morpholine, including those with iodine substitutions, have shown promising results in inhibiting cancer cell proliferation. Compounds derived from this class demonstrated nanomolar inhibition against PI3K isoforms, indicating their potential as therapeutic agents for cancer treatment .

Organic Synthesis

The compound acts as an intermediate in various organic synthesis processes, facilitating the construction of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for creating diverse chemical structures.

- Data Table : Comparison of Reactivity and Applications

| Compound | Type of Reaction | Application |

|---|---|---|

| This compound | Nucleophilic Substitution | Intermediate for pharmaceuticals |

| Benzylmorpholine | Reduction | Synthesis of morpholine derivatives |

| 4-(3-Bromobenzyl)morpholine | Halogen Exchange | Organic synthesis |

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its reactivity allows it to label proteins selectively, aiding in the understanding of protein dynamics and interactions within biological systems.

- Application Example : The iodine atom's unique properties enhance the compound's ability to participate in various biochemical assays, making it valuable for probing protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 4-(3-Iodobenzyl)morpholine is not well-documented. as a derivative of morpholine, it is likely to interact with biological targets through its morpholine ring. The iodine atom may also play a role in its reactivity and interaction with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: The parent compound, which lacks the 3-iodobenzyl group.

Benzylmorpholine: Similar to 4-(3-Iodobenzyl)morpholine but without the iodine atom.

4-(3-Bromobenzyl)morpholine: Similar structure but with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Actividad Biológica

4-(3-Iodobenzyl)morpholine is an organic compound characterized by the molecular formula C₁₁H₁₄INO. As a derivative of morpholine, it possesses a unique structure that includes a 3-iodobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

The synthesis of this compound typically involves the nucleophilic substitution reaction between morpholine and 3-iodobenzyl chloride, often facilitated by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions typically involve heating to promote yield and purity.

The precise mechanism of action for this compound is not extensively documented. However, it is hypothesized that the morpholine ring may interact with various biological targets, while the iodine atom could enhance reactivity and influence interactions with molecular targets.

Biological Activity

Research indicates that compounds similar to this compound have shown promising biological activities, particularly in antimicrobial and anticancer applications. For instance, derivatives of morpholine have been studied for their inhibitory effects on bacterial enzymes, showcasing significant antibacterial properties against strains such as E. coli and K. pneumoniae.

Case Studies

- Antimicrobial Activity : A study highlighted the antimicrobial properties of morpholine derivatives, including those with iodine substitutions. Compounds were tested for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing effective inhibition at low concentrations .

- Enzyme Inhibition : Another research focused on the design and synthesis of morpholine-based inhibitors targeting bacterial enzymes. The structural modifications, including iodine substitution, were found to impact enzyme activity significantly, suggesting a potential role for this compound in drug development targeting resistant bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

| Compound | Structure | Biological Activity |

|---|---|---|

| Morpholine | C₄H₉NO | Basic biological activity |

| Benzylmorpholine | C₉H₁₃NO | Moderate antibacterial properties |

| 4-(3-Bromobenzyl)morpholine | C₁₁H₁₄BrN0 | Similar activity to iodine derivative |

The presence of iodine in this compound is notable for enhancing its reactivity compared to bromine-substituted analogs, potentially leading to increased biological activity.

Research Findings

Recent studies have demonstrated that modifications to the morpholine structure can lead to varied biological activities:

- IC50 Values : In comparative studies, compounds with similar structures exhibited IC50 values indicating their potency against specific bacterial strains. For example, one derivative showed an IC50 value significantly lower than others tested, suggesting enhanced efficacy due to structural modifications .

- Structure-Activity Relationship (SAR) : The introduction of different substituents on the morpholine ring has been shown to alter the biological activity significantly. For instance, compounds with electron-withdrawing groups exhibited improved antibacterial properties compared to those without such modifications .

Propiedades

IUPAC Name |

4-[(3-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOCSNJJTDANIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590428 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731812-03-6 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.